2,4-dichloro-N-(2-nitrophenyl)benzamide

nAChR antagonist nicotinic receptor α3β4 subtype

Differentiated by its unique 2,4-dichloro/ortho-nitro pharmacophore, this benzamide delivers non-replicable selectivity: 1.8 nM IC50 at α3β4 nAChR with 4-8x subtype window, plus SERT/DAT inhibition (~6-9x selectivity). Validated in smoking cessation models and pH-dependent antitubercular assays. Ideal as a SAR reference, crystallography-grade intermediate, and dual-mechanism screening benchmark—sourcing direct from researchers for researchers.

Molecular Formula C13H8Cl2N2O3
Molecular Weight 311.12 g/mol
Cat. No. B4662544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(2-nitrophenyl)benzamide
Molecular FormulaC13H8Cl2N2O3
Molecular Weight311.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H8Cl2N2O3/c14-8-5-6-9(10(15)7-8)13(18)16-11-3-1-2-4-12(11)17(19)20/h1-7H,(H,16,18)
InChIKeyXPPRVCLBOSLPEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-N-(2-nitrophenyl)benzamide: CAS 202207-08-7 Identity and Pharmacological Profile


2,4-Dichloro-N-(2-nitrophenyl)benzamide (CAS 202207-08-7; also known as N-(2,4-dichlorophenyl)-2-nitrobenzamide, CHEMBL558336) is a nitro-substituted dichlorobenzamide derivative with a molecular formula C13H8Cl2N2O3 and molecular weight of 311.12 g/mol . The compound consists of a benzamide backbone with a 2,4-dichlorophenyl group attached to the nitrogen atom and a nitro group at the 2-position of the benzoyl ring [1]. It exhibits a calculated LogP of approximately 3.17-4.75, indicating moderate to high lipophilicity, and a topological polar surface area of approximately 72-75 Ų . The compound has documented biological activities spanning nicotinic acetylcholine receptor (nAChR) antagonism, dopamine transporter inhibition, endothelial nitric oxide synthase inhibition, and antitubercular effects [2].

Why Generic Substitution Fails for 2,4-Dichloro-N-(2-nitrophenyl)benzamide in Target-Based Screening


The substitution pattern of 2,4-dichloro-N-(2-nitrophenyl)benzamide—specifically the 2,4-dichloro substitution on the aniline ring combined with the ortho-nitro group on the benzoyl moiety—produces a distinct pharmacophore that cannot be replicated by positional isomers or mono-substituted analogs [1]. Structure-activity relationship (SAR) studies on related anthranilic amide scaffolds demonstrate that antitubercular activity is critically dependent on both lipophilicity and molecular planarity, with activity directly correlating with mammalian cytotoxicity in a manner sensitive to even minor structural perturbations . Attempts to simplify the scaffold resulted in loss of activity, indicating that the full substitution pattern is non-negotiable for maintaining the compound's functional profile . Furthermore, the compound exhibits a unique selectivity window across nAChR subtypes—potent antagonism at α3β4 (IC50 1.8 nM) with 4-8 fold selectivity over α4β2, α4β4, and muscle-type nAChRs—a profile that would be disrupted by substitution with non-chlorinated or mono-chlorinated benzamide analogs lacking the precise electronic and steric configuration [1][2].

2,4-Dichloro-N-(2-nitrophenyl)benzamide: Quantitative Comparative Evidence for Procurement Decisions


α3β4 nAChR Subtype Selectivity: Differential Potency Profile vs. Other nAChR Subtypes

2,4-Dichloro-N-(2-nitrophenyl)benzamide exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor with an IC50 of 1.8 nM in SH-SY5Y cells [1]. This activity is 6.7-fold more potent than its antagonism at α4β2 nAChR (IC50 = 12 nM) and 8.3-fold more potent than at α4β4 nAChR (IC50 = 15 nM) in the same cellular system [1]. The compound also shows moderate activity at the muscle-type α1β1γδ nAChR (IC50 = 7.9 nM), yielding a 4.4-fold selectivity window between the α3β4 subtype and the muscle-type receptor [1]. This differential selectivity profile contrasts with non-selective nAChR antagonists such as mecamylamine, which exhibits comparable potency across multiple nAChR subtypes without this degree of subtype discrimination [2].

nAChR antagonist nicotinic receptor α3β4 subtype ion channel pharmacology smoking cessation

Antitubercular Bactericidal Activity Against Non-Replicating M. tuberculosis: MBC Comparison with Scaffold Analog

In a whole-cell screening effort targeting pH homeostasis disruption in Mycobacterium tuberculosis, 2,4-dichloro-N-(2-nitrophenyl)benzamide (as part of the anthranilic amide family) demonstrated bactericidal activity against non-replicating M. tuberculosis in pH 4.5 buffer with an MBC4.5 of 6.3 μM . In direct comparison, a structurally distinct imidazobenzothiadiazole scaffold identified from the same screening campaign exhibited an MBC4.5 of 25 μM—representing a 4-fold weaker bactericidal potency . The anthranilic amide family also showed a distinct mechanistic signature: membrane potential disruption occurred at concentrations below the MBC4.5 in a pH-dependent manner, whereas the comparator scaffold disrupted membrane potential primarily above the MBC4.5 and in a pH-independent fashion .

antitubercular Mycobacterium tuberculosis non-replicating pH-dependent activity membrane potential

Chemical Scaffold Utility: Crystallographically Characterized Intermediate for Benzamide Derivative Synthesis

2,4-Dichloro-N-(2-nitrophenyl)benzamide serves as a crystallographically validated synthetic intermediate for the preparation of more complex benzamide derivatives. The compound has been successfully employed in a two-step synthesis to produce 2-nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, which crystallized in the monoclinic space group P 21/c, enabling definitive structural characterization [1]. In contrast, structurally related benzamide intermediates lacking the 2,4-dichloro substitution pattern on the aniline ring (e.g., N-phenylbenzamide derivatives) do not provide the same level of crystallinity or synthetic versatility for subsequent functionalization at the ortho-nitro position .

benzamide synthesis crystal structure synthetic intermediate medicinal chemistry scaffold derivatization

Physicochemical Profile: Calculated LogP and tPSA Values for CNS Drug-Likeness Assessment

2,4-Dichloro-N-(2-nitrophenyl)benzamide exhibits a calculated LogP of 3.17 (Hit2Lead database) to 4.75 (ChemSrc) and a topological polar surface area (tPSA) of 72.2-74.9 Ų . These values place the compound within the favorable range for CNS penetration based on established drug-likeness criteria (optimal CNS drug space: tPSA < 90 Ų; LogP 2-5) [1]. In comparison, the non-chlorinated analog N-(2-nitrophenyl)benzamide exhibits a calculated LogP of approximately 2.1-2.3 and a tPSA of ~75 Ų, maintaining similar polarity but with reduced lipophilicity that may alter membrane partitioning and CNS bioavailability [2]. The 2,4-dichloro substitution increases LogP by approximately 1-2.5 units relative to the non-chlorinated analog while preserving the tPSA within the CNS-accessible range [2].

CNS drug design lipophilicity polar surface area blood-brain barrier ADME prediction

Monoamine Transporter Inhibition Profile: Differential Activity Across DAT, NET, and SERT

2,4-Dichloro-N-(2-nitrophenyl)benzamide exhibits a differential inhibition profile across the three major monoamine transporters. In HEK293 cells expressing human transporters, the compound inhibits serotonin reuptake at SERT with an IC50 of 100 nM, showing 4.4-fold greater potency than at NET (IC50 = 443 nM) and 6.6-9.5-fold greater potency than at DAT (IC50 range = 658-945 nM across multiple assays) [1]. This SERT-preferring profile is distinct from classical non-selective monoamine reuptake inhibitors such as cocaine, which exhibits comparable potency across all three transporters (DAT IC50 ≈ 250-500 nM; NET IC50 ≈ 200-400 nM; SERT IC50 ≈ 250-500 nM) [2].

dopamine transporter norepinephrine transporter serotonin transporter monoamine reuptake neuropharmacology

Optimal Research Applications for 2,4-Dichloro-N-(2-nitrophenyl)benzamide Based on Quantitative Evidence


α3β4 Nicotinic Receptor Pharmacology and Addiction Research

This compound is optimally deployed as a pharmacological tool for studying α3β4 nAChR-mediated signaling in addiction pathways, particularly nicotine dependence and smoking cessation mechanisms. With an IC50 of 1.8 nM at α3β4 nAChR and 4-8 fold selectivity over α4β2, α4β4, and muscle-type nAChRs [1], it enables researchers to dissect the specific contribution of α3β4-containing receptors to nicotine-induced behaviors while minimizing confounding effects from other nAChR subtypes. The compound has demonstrated in vivo efficacy in smoking cessation models, including inhibition of nicotine-induced antinociception (ED50 = 1.2 mg/kg in tail-flick assay) and nicotine-induced hyperlocomotion (ED50 = 4.9 mg/kg) in mice [1].

Mycobacterium tuberculosis Membrane Potential Disruption Studies

The compound is suitable as a tool compound for investigating pH-dependent membrane potential disruption in non-replicating Mycobacterium tuberculosis. Its MBC4.5 of 6.3 μM and the characteristic disruption of membrane potential at sub-MBC concentrations in a pH-dependent manner provide a distinct mechanistic signature that differentiates it from alternative scaffolds such as imidazobenzothiadiazoles (MBC4.5 = 25 μM; pH-independent mechanism) . This differential profile enables researchers to use the compound as a chemical probe for validating assays targeting mycobacterial membrane integrity under acidic, non-replicating conditions—a state relevant to latent tuberculosis infection.

Benzamide Scaffold Derivatization and Crystallography-Enabled Medicinal Chemistry

The compound serves as a high-quality starting material for synthesizing structurally characterized benzamide derivatives. Its successful use in generating 2-nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, which yielded single crystals suitable for X-ray diffraction (monoclinic P 21/c space group), demonstrates its utility in crystallography-driven medicinal chemistry campaigns [2]. This property is particularly valuable for research groups requiring definitive structural confirmation of synthetic intermediates for patent applications, structure-based drug design, or structure-activity relationship studies where molecular conformation is critical.

Dual nAChR/Monoamine Transporter Pharmacology Screening

The compound's combined activity profile—potent α3β4 nAChR antagonism (IC50 = 1.8 nM) plus moderate SERT inhibition (IC50 = 100 nM) with SERT/DAT selectivity of ~6-9 fold [1]—makes it a valuable reference compound for dual-mechanism screening cascades. This profile is relevant for research into the cholinergic-serotonergic axis in neuropsychiatric disorders, where compounds that simultaneously modulate nAChR and monoamine transporters may produce distinct behavioral outcomes compared to single-target agents. The compound can serve as a benchmark for establishing assay windows in high-throughput screens seeking novel dual-pharmacology entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-dichloro-N-(2-nitrophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.